molecular formula C14H9N5O7 B11941400 Cinnoline picrate CAS No. 5949-25-7

Cinnoline picrate

Cat. No.: B11941400
CAS No.: 5949-25-7
M. Wt: 359.25 g/mol
InChI Key: QLHVVSNSIMGRJZ-UHFFFAOYSA-N
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Description

Cinnoline picrate is a compound derived from cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ Cinnoline itself is a significant scaffold in medicinal chemistry due to its broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnoline picrate can be synthesized through several methods. One common approach involves the reaction of cinnoline with picric acid (2,4,6-trinitrophenol). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, cinnoline can be reacted with picric acid in an organic solvent such as ethanol, under reflux conditions, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cinnoline picrate undergoes various chemical reactions, including:

    Oxidation: Cinnoline derivatives can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinnoline can yield cinnoline N-oxide, while reduction can produce dihydrocinnoline derivatives.

Scientific Research Applications

Cinnoline picrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cinnoline picrate involves its interaction with various molecular targets. For instance, cinnoline derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. Additionally, cinnoline compounds can interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoxaline: Another heterocyclic compound with similar biological activities.

    Quinazoline: Known for its anticancer properties.

    Phthalazine: Used in the synthesis of pharmaceuticals.

Uniqueness: Cinnoline picrate is unique due to its specific combination of cinnoline and picrate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research.

Properties

CAS No.

5949-25-7

Molecular Formula

C14H9N5O7

Molecular Weight

359.25 g/mol

IUPAC Name

cinnoline;2,4,6-trinitrophenol

InChI

InChI=1S/C8H6N2.C6H3N3O7/c1-2-4-8-7(3-1)5-6-9-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H

InChI Key

QLHVVSNSIMGRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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